2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride
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Overview
Description
2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride is a complex organic compound that features a benzodioxole core, a morpholine ring, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through a cyclization reaction involving catechol and a suitable dihalide under basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole: The free base form of the compound.
2-Methyl-2-(2-(2-piperidinoethoxy)ethyl)-1,3-benzodioxole: A similar compound with a piperidine ring instead of a morpholine ring.
2-Methyl-2-(2-(2-pyrrolidinoethoxy)ethyl)-1,3-benzodioxole: A similar compound with a pyrrolidine ring.
Uniqueness
2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
56287-43-5 |
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Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
4-[2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(20-14-4-2-3-5-15(14)21-16)6-10-18-11-7-17-8-12-19-13-9-17;/h2-5H,6-13H2,1H3;1H |
InChI Key |
FZMAPSDTWRNFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCOCC[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
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